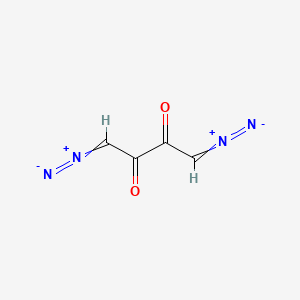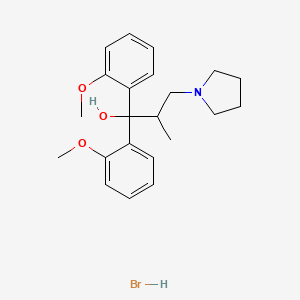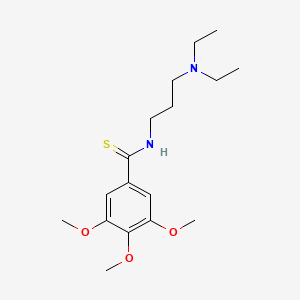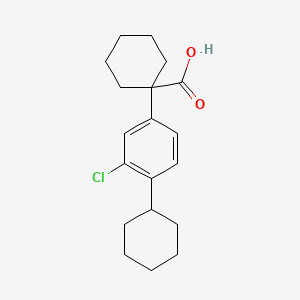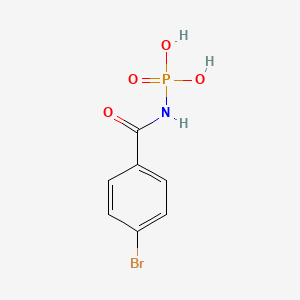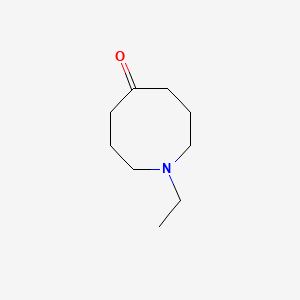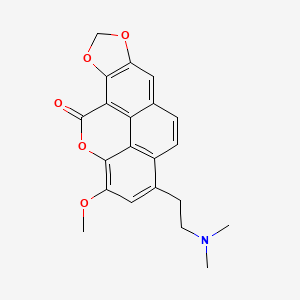![molecular formula C15H11ClN4O B14674606 2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide CAS No. 33097-72-2](/img/structure/B14674606.png)
2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydrazinylidene moiety, and a cyano group attached to an acetamide backbone. Its molecular formula is C15H11ClN4O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with cyanoacetic acid and aniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.
Mécanisme D'action
The mechanism of action of 2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit oxidative phosphorylation by uncoupling the electron transport chain, thereby affecting cellular energy production.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(3-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
- 2-[2-(4-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide
- 2-[2-(3-Bromophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide
Uniqueness
2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide is unique due to its specific structural features, such as the presence of a chlorophenyl group and a cyano group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
33097-72-2 |
|---|---|
Formule moléculaire |
C15H11ClN4O |
Poids moléculaire |
298.73 g/mol |
Nom IUPAC |
2-anilino-N-(3-chloroanilino)-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C15H11ClN4O/c16-11-5-4-8-13(9-11)19-20-14(10-17)15(21)18-12-6-2-1-3-7-12/h1-9,19H,(H,18,21) |
Clé InChI |
JYSGJLYAKXRPBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C(=NNC2=CC(=CC=C2)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)
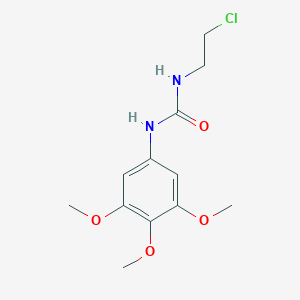

![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)
